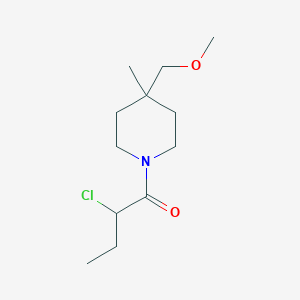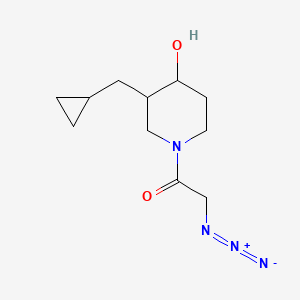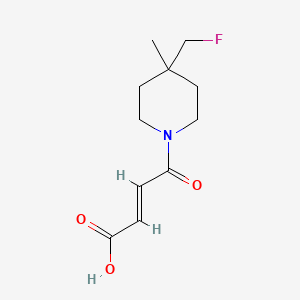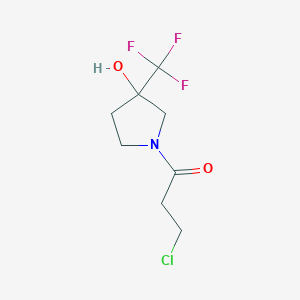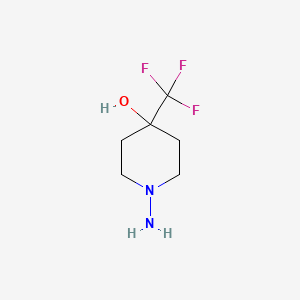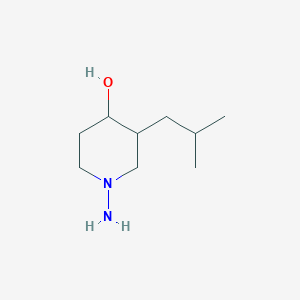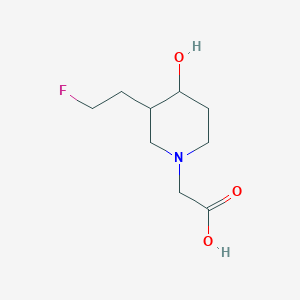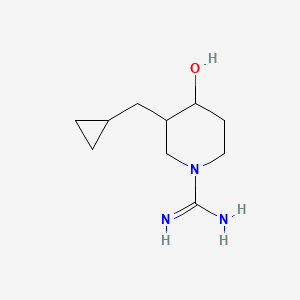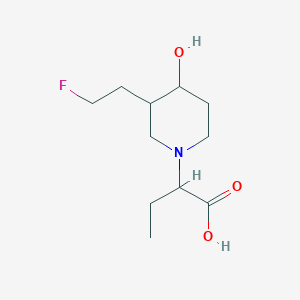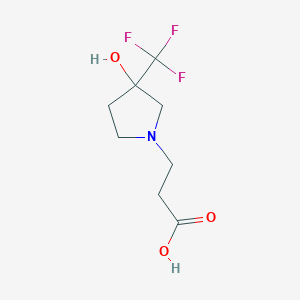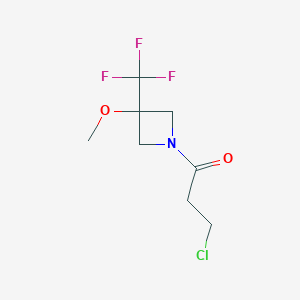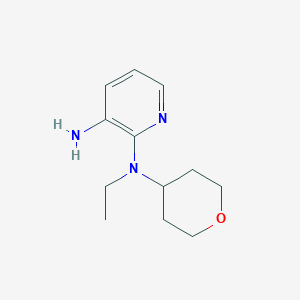![molecular formula C12H12N2O2S B1491536 3-Ciclopropil-6-[(tiofen-3-il)metil]-1,2,3,4-tetrahidropirimidina-2,4-diona CAS No. 2098035-94-8](/img/structure/B1491536.png)
3-Ciclopropil-6-[(tiofen-3-il)metil]-1,2,3,4-tetrahidropirimidina-2,4-diona
Descripción general
Descripción
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
Los derivados del tiofeno, como el que se está considerando, han sido estudiados por sus posibles propiedades anticancerígenas . La presencia del grupo tiofeno es significativa en farmacología, y los compuestos que contienen esta estructura han sido explorados por su capacidad para inhibir el crecimiento de las células cancerosas. La investigación sobre los mecanismos anticancerígenos específicos de este compuesto podría conducir al desarrollo de nuevos agentes terapéuticos.
Semiconductores Orgánicos
El anillo del tiofeno es un componente clave en el desarrollo de semiconductores orgánicos . La estructura del compuesto podría utilizarse para crear materiales semiconductores para su uso en dispositivos electrónicos. Su potencial para una alta conductividad eléctrica y estabilidad en diversas condiciones lo convierte en un candidato para futuras investigaciones en este campo.
Transistores de Efecto de Campo Orgánicos (OFET)
Las moléculas basadas en tiofeno juegan un papel crucial en el avance de los OFET . El compuesto en cuestión podría investigarse por sus propiedades eléctricas y cómo puede integrarse en los diseños de OFET para mejorar el rendimiento, como la movilidad de carga y las relaciones de encendido/apagado.
Diodos Orgánicos Emisores de Luz (OLED)
Los compuestos con un sistema de anillo de tiofeno se han utilizado en la fabricación de OLED . La capacidad del compuesto para transportar electrones y huecos lo convierte en un material valioso para la investigación en el desarrollo de OLED más eficientes y duraderos.
Inhibidores de la Corrosión
En la química industrial, los derivados del tiofeno son conocidos por actuar como inhibidores de la corrosión . El compuesto podría aplicarse para proteger los metales y las aleaciones de la corrosión, particularmente en ambientes hostiles, extendiendo así la vida útil de estos materiales.
Ciencia de Materiales: Fotovoltaica Orgánica
Las características estructurales de los derivados del tiofeno los hacen adecuados para su uso en células fotovoltaicas orgánicas . El compuesto podría contribuir a la absorción y conversión de la energía solar en electricidad, ofreciendo una vía hacia fuentes de energía más sostenibles.
Fármacos Antiinflamatorios
Se ha informado que los derivados del tiofeno presentan propiedades antiinflamatorias . Este compuesto podría sintetizarse y probarse como un posible agente antiinflamatorio, proporcionando una alternativa a los fármacos antiinflamatorios no esteroideos existentes.
Anestésicos Dentales
Algunos derivados del tiofeno se utilizan como bloqueadores de los canales de sodio dependientes del voltaje y anestésicos dentales . La investigación sobre las propiedades anestésicas del compuesto podría conducir a su aplicación en procedimientos dentales, mejorando la comodidad del paciente y el manejo del dolor.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could interact with various biological targets.
Mode of Action
The exact mode of action is unknown. Compounds containing a thiophene ring have been found to exhibit a variety of biological effects, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that they may influence a range of biochemical pathways.
Result of Action
Given the biological activities associated with thiophene derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular metabolism .
Propiedades
IUPAC Name |
3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLXEDWLOHMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


